![molecular formula C11H10ClF3O3 B2820395 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate CAS No. 1965305-08-1](/img/structure/B2820395.png)
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is a chemical compound that belongs to the class of carbonates. It is a white crystalline solid that is soluble in organic solvents. This compound has gained attention due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate has been used in scientific research for various applications. It has been used as a reagent for the synthesis of various compounds such as 4-(trifluoromethyl)phenyl isocyanate, which has potential applications in the pharmaceutical industry. It has also been used as a reagent for the synthesis of chiral compounds, which have potential applications in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is not well understood. However, it is believed to act as a carbonylating agent, which can react with various nucleophiles such as amines and alcohols to form carbamate derivatives.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be a relatively stable compound that does not undergo significant metabolism in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate in lab experiments include its high yield of synthesis, its potential applications in the synthesis of various compounds, and its stability. The limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the use of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate in scientific research. One potential direction is the synthesis of novel carbamate derivatives for use as potential therapeutic agents. Another direction is the development of new asymmetric synthesis methods using this compound as a reagent. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate involves the reaction of 4-(trifluoromethyl)benzyl alcohol with chloroethyl chloroformate in the presence of a catalyst such as triethylamine. This reaction results in the formation of this compound with a yield of approximately 80%.
Eigenschaften
IUPAC Name |
1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-7(12)18-10(16)17-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOWSCYCMJYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

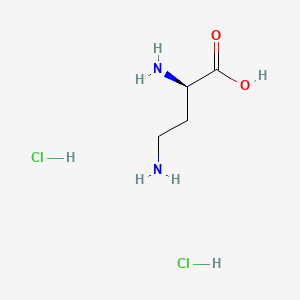
![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)
![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)

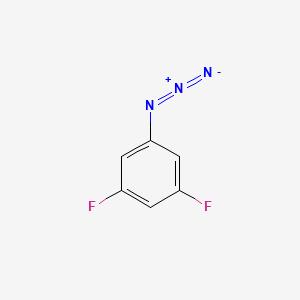
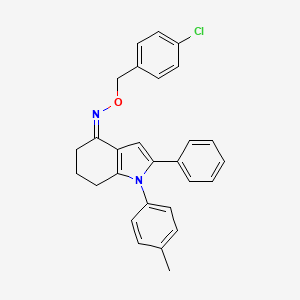
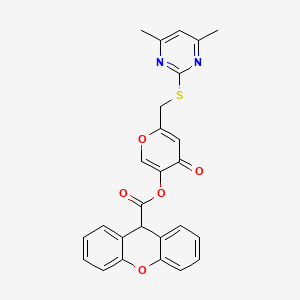
![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)

![Tert-butyl 4-[2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine-1-carboxylate](/img/structure/B2820328.png)

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)
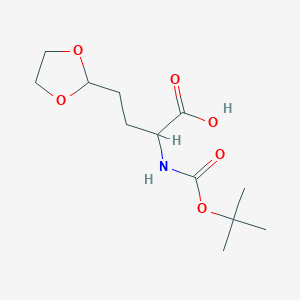
![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)